molecular formula C11H20Na4O14P2 B1204638 Kappadione CAS No. 131-13-5

Kappadione

Cat. No.: B1204638
CAS No.: 131-13-5
M. Wt: 530.17 g/mol
InChI Key: QIWDGSYHBCMXSI-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Menadiol sodium diphosphate is a water-soluble derivative of vitamin K, specifically known as vitamin K4. It is a synthetic compound used primarily for its role in blood clotting and is often administered to individuals who cannot absorb sufficient vitamin K from their diet. This compound is essential for the formation of prothrombin and other clotting factors, which are crucial for preventing excessive bleeding .

Preparation Methods

Synthetic Routes and Reaction Conditions

Menadiol sodium diphosphate can be synthesized through the reduction of menadione (vitamin K3) followed by phosphorylation. The reduction of menadione to menadiol involves the use of reducing agents such as sodium borohydride. The resulting menadiol is then phosphorylated using phosphoric acid or its derivatives under controlled conditions to yield menadiol sodium diphosphate .

Industrial Production Methods

In industrial settings, the production of menadiol sodium diphosphate involves large-scale chemical reactions with stringent quality control measures. The process typically includes the reduction of menadione in a solvent system, followed by purification and phosphorylation steps. The final product is then crystallized and dried to obtain menadiol sodium diphosphate in its pure form .

Chemical Reactions Analysis

Types of Reactions

Menadiol sodium diphosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Menadiol sodium diphosphate has a wide range of applications in scientific research:

Mechanism of Action

Menadiol sodium diphosphate functions as a cofactor in the posttranslational gamma-carboxylation of glutamic acid residues in various proteins. This modification is essential for the activation of clotting factors such as prothrombin, factor VII, factor IX, and factor X. The compound facilitates the propagation of the clotting cascade, which is crucial for blood coagulation .

Comparison with Similar Compounds

Menadiol sodium diphosphate is unique among vitamin K derivatives due to its water solubility and specific applications in medical treatments. Similar compounds include:

Menadiol sodium diphosphate stands out for its specific use in patients with absorption issues and its role in preventing hemorrhage in clinical settings.

Properties

IUPAC Name

tetrasodium;(2-methyl-4-phosphonatooxynaphthalen-1-yl) phosphate;hexahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O8P2.4Na.6H2O/c1-7-6-10(18-20(12,13)14)8-4-2-3-5-9(8)11(7)19-21(15,16)17;;;;;;;;;;/h2-6H,1H3,(H2,12,13,14)(H2,15,16,17);;;;;6*1H2/q;4*+1;;;;;;/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWDGSYHBCMXSI-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1)OP(=O)([O-])[O-])OP(=O)([O-])[O-].O.O.O.O.O.O.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Na4O14P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50217202
Record name Menadiol sodium diphosphate [USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50217202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6700-42-1
Record name Menadiol sodium diphosphate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006700421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Menadiol sodium diphosphate [USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50217202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MENADIOL SODIUM DIPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OVL75B30W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Kappadione
Reactant of Route 2
Reactant of Route 2
Kappadione
Reactant of Route 3
Reactant of Route 3
Kappadione
Reactant of Route 4
Reactant of Route 4
Kappadione
Reactant of Route 5
Reactant of Route 5
Kappadione
Reactant of Route 6
Reactant of Route 6
Kappadione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.